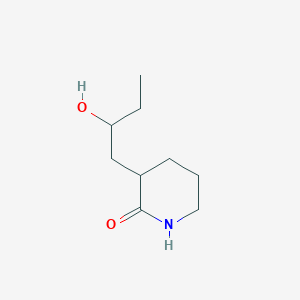

3-(2-Hydroxybutyl)piperidin-2-one

Description

3-(2-Hydroxybutyl)piperidin-2-one is a piperidin-2-one derivative featuring a hydroxybutyl substituent at the 3-position of the piperidine ring. Piperidin-2-one derivatives are widely studied for their roles in medicinal chemistry due to their ability to interact with enzymes, receptors, and other biological targets via hydrogen bonding, hydrophobic interactions, and steric effects .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3-(2-hydroxybutyl)piperidin-2-one |

InChI |

InChI=1S/C9H17NO2/c1-2-8(11)6-7-4-3-5-10-9(7)12/h7-8,11H,2-6H2,1H3,(H,10,12) |

InChI Key |

MKBBHTKNQGEZBO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1CCCNC1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxybutyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of piperidin-2-one with 2-bromobutanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the piperidinone attacks the carbon atom of the bromobutanol, resulting in the formation of the desired product.

Another method involves the reduction of 3-(2-oxobutyl)piperidin-2-one using a suitable reducing agent such as sodium borohydride. This reduction process converts the carbonyl group into a hydroxyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxybutyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reaction with acyl chlorides can yield esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: 3-(2-Oxobutyl)piperidin-2-one.

Reduction: 3-(2-Aminobutyl)piperidin-2-one.

Substitution: 3-(2-Acylbutyl)piperidin-2-one.

Scientific Research Applications

3-(2-Hydroxybutyl)piperidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxybutyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the piperidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent at the 3-position of the piperidin-2-one ring critically determines the compound’s properties. Below is a comparative analysis of key analogs:

| Compound Name | Substituent | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 3-(2-Hydroxybutyl)piperidin-2-one | 2-Hydroxybutyl | C₉H₁₇NO₂ (inferred) | Four-carbon hydroxyalkyl chain; potential for enhanced lipophilicity and hydrogen bonding. |

| 3-(2-Hydroxypropyl)piperidin-2-one | 2-Hydroxypropyl | C₈H₁₅NO₂ | Shorter hydroxyalkyl chain (3 carbons); increased solubility compared to longer chains. |

| 3-(2,2-Difluoroethyl)piperidin-2-one | 2,2-Difluoroethyl | C₇H₁₁F₂NO | Fluorinated substituent enhances lipophilicity and metabolic stability. |

| 3-(3-Hydroxypropyl)piperidin-2-one | 3-Hydroxypropyl | C₈H₁₅NO₂ | Hydroxyl group at terminal position; different hydrogen-bonding geometry. |

| 3-(Hydroxymethyl)piperidin-3-ol hydrochloride | Hydroxymethyl | C₆H₁₂ClNO₂ | Dual hydroxyl groups; increased polarity and solubility. |

Key Observations :

- Fluorination : Difluoroethyl substituents (as in ) introduce strong electronegativity and metabolic resistance, contrasting with the hydroxybutyl group’s hydrogen-bonding capacity.

- Hydroxyl Positioning : Terminal vs. internal hydroxyl groups (e.g., 2-hydroxybutyl vs. 3-hydroxypropyl) may alter binding modes to biological targets .

Physicochemical Properties

| Property | This compound | 3-(2-Hydroxypropyl)piperidin-2-one | 3-(2,2-Difluoroethyl)piperidin-2-one |

|---|---|---|---|

| logP (Predicted) | ~0.5–1.2 | ~-0.3–0.5 | ~1.5–2.0 |

| Solubility (Water) | Moderate | High | Low |

| Hydrogen Bond Donors | 1 (OH group) | 1 | 0 |

Notes:

- The hydroxybutyl group’s longer alkyl chain increases logP compared to hydroxypropyl analogs but remains less lipophilic than fluorinated derivatives .

- Aqueous solubility decreases with longer alkyl chains but is partially offset by the hydroxyl group’s polarity .

Receptor/Enzyme Interactions

- Hydroxyalkyl Derivatives : Hydroxypropyl and hydroxybutyl groups facilitate hydrogen bonding with targets like neurotransmitter receptors or enzymes. For example, 3-(3-Hydroxypropyl)piperidin-2-one shows affinity for neurological targets due to its flexible hydroxyl group .

- Fluorinated Derivatives : 3-(2,2-Difluoroethyl)piperidin-2-one exhibits enhanced binding to hydrophobic pockets in enzymes, improving inhibitory potency .

- Aryl-Substituted Analogs : Compounds like 1-(4-Fluorophenyl)-3-(isobutyryl)piperidin-2-one () demonstrate selectivity for receptors such as orexin, suggesting that bulky substituents (e.g., hydroxybutyl) might similarly influence target specificity .

Therapeutic Potential

- Anticancer Activity : Piperidin-2-ones with halogenated aryl groups () show GI₅₀ values in the µM range, implying that the hydroxybutyl derivative could be explored for antitumor effects via tubulin inhibition or receptor modulation .

- Neuroactive Properties : Hydroxyalkyl analogs may interact with GABA or serotonin receptors, as seen in structurally related compounds .

Biological Activity

3-(2-Hydroxybutyl)piperidin-2-one is a piperidine derivative notable for its unique hydroxybutyl substituent, which contributes to its distinct biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

- Chemical Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

The presence of the hydroxybutyl group enhances the compound's solubility and potential interactions with biological molecules, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the hydroxyl group. This interaction can modulate the activity of various enzymes and receptors, influencing cellular signaling pathways. The piperidinone ring structure allows for effective binding to target proteins, which may lead to alterations in their functional states.

Biological Activity and Research Findings

Recent studies have highlighted several key areas regarding the biological activity of this compound:

1. Enzyme Interaction

Research indicates that this compound interacts with various enzymes, potentially affecting their catalytic activities. For example, it has been shown to inhibit certain kinases and hydrolases, which are crucial in cellular signaling and metabolic processes .

2. Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, studies suggest that this compound may exhibit neuroprotective properties. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases.

3. Antiviral Activity

Preliminary data indicate that this compound may possess antiviral properties by inhibiting viral proteases, which are essential for viral replication. This suggests a potential application in antiviral drug development .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the efficacy of this compound in various experimental settings:

- Study on Neuroprotection : In vitro experiments demonstrated that the compound protected neuronal cells from apoptosis induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

- Antiviral Efficacy : A study evaluated the compound's ability to inhibit HIV protease activity in cell cultures, showing promising results that warrant further investigation into its mechanism and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.